molecular formula C10H12Br2ClNO3 B12277980 Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride

Cat. No.: B12277980
M. Wt: 389.47 g/mol
InChI Key: WBWBPCPGLKUMGJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C10H12Br2ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonyl-L-allo-threonyl-o,o’-dibromo-L-tyrosine methyl ester with specific reagents under controlled conditions . The reaction conditions typically involve the use of inert gases and protection from moisture to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its bromine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12Br2ClNO3

Molecular Weight

389.47 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H

InChI Key

WBWBPCPGLKUMGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl

Origin of Product

United States

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